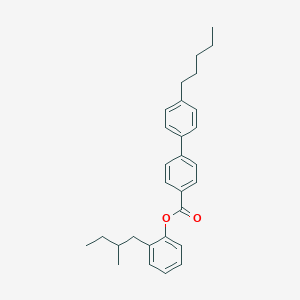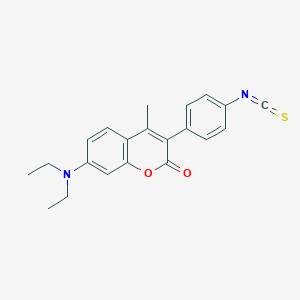
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin (DEAMC) is a fluorescent probe molecule that is widely used in scientific research. It is a coumarin derivative that has a high quantum yield and is highly sensitive to changes in its environment. DEAMC is commonly used to study various biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.
Mecanismo De Acción
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is a fluorescent probe molecule that works by emitting light when excited by a specific wavelength of light. It has a high quantum yield and is highly sensitive to changes in its environment. 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is commonly used to study protein-protein interactions, enzyme activity, and intracellular signaling pathways. It has been used to study the effects of various drugs and toxins on cells and tissues.
Biochemical and Physiological Effects:
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of protein kinase C (PKC) activity. 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has also been shown to modulate the activity of various enzymes, including phospholipase C (PLC), phospholipase A2 (PLA2), and diacylglycerol kinase (DGK). 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has been shown to affect the structure and function of biological membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has several advantages for use in lab experiments. It is a highly sensitive fluorescent probe molecule that can be used to study a wide range of biological processes. It is also relatively easy to synthesize and is commercially available. However, 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has some limitations. It is not suitable for use in live-cell imaging studies due to its toxicity. It is also sensitive to changes in pH and temperature, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for research on 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin. One area of research is the development of new fluorescent probe molecules that are less toxic and more stable than 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin. Another area of research is the development of new methods for synthesizing 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin that are more efficient and cost-effective. Additionally, there is a need for further research on the biochemical and physiological effects of 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin, particularly its effects on cellular signaling pathways and membrane structure and function.
Métodos De Síntesis
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin can be synthesized using a variety of methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and Suzuki coupling reaction. The most commonly used method for synthesizing 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is the Pechmann condensation reaction, which involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of sulfuric acid. The resulting product is then reacted with diethylamine and isothiocyanate to form 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin.
Aplicaciones Científicas De Investigación
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is widely used in scientific research as a fluorescent probe molecule. It is commonly used to study protein-protein interactions, enzyme activity, and intracellular signaling pathways. 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is also used to study the structural and functional properties of biological membranes. It has been used to study the effects of various drugs and toxins on cells and tissues.
Propiedades
Número CAS |
107743-39-5 |
|---|---|
Nombre del producto |
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin |
Fórmula molecular |
C21H20N2O2S |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
7-(diethylamino)-3-(4-isothiocyanatophenyl)-4-methylchromen-2-one |
InChI |
InChI=1S/C21H20N2O2S/c1-4-23(5-2)17-10-11-18-14(3)20(21(24)25-19(18)12-17)15-6-8-16(9-7-15)22-13-26/h6-12H,4-5H2,1-3H3 |
Clave InChI |
YALJZNKPECPZAS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N=C=S)C |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N=C=S)C |
Otros números CAS |
107743-39-5 |
Sinónimos |
7-DEAICP-methylcoumarin 7-diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




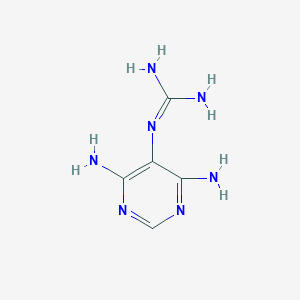
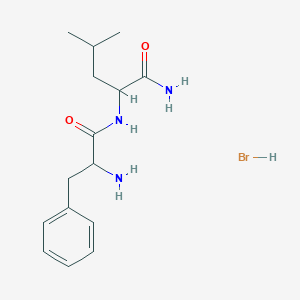
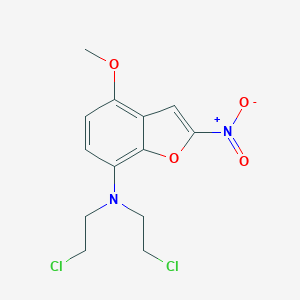

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)

![(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid](/img/structure/B34177.png)

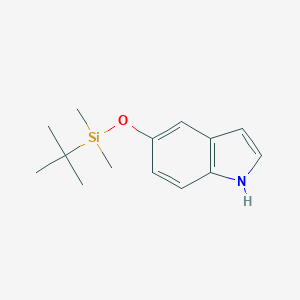
![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)

